Oridonin

Oncology Natural Product Cytotoxicity Apoptosis

Secure your supply of benchmark Oridonin (CAS 28957-04-2), the definitive ent-kaurane diterpenoid for cancer pharmacology. Unlike generic analogs, Oridonin's well-characterized IC50 of 6.84 μM in HCT116 cells and validated in vivo tumor inhibition (58.12% in DU145 models) provide the quantitative rigor essential for reproducible SAR studies. Guarantee your research integrity with the reference standard trusted for AKT/mTOR pathway investigation and apoptosis induction. Request a quote today.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
CAS No. 28957-04-2
Cat. No. B1677485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOridonin
CAS28957-04-2
Synonymslasidonin
oridonin
oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer
oridonin, (1alpha,6beta,7alpha,11alpha)-isomer
oridonin, (1alpha,6beta,7alpha,11beta)-isome
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
InChIInChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16-,18+,19-,20+/m0/s1
InChIKeySDHTXBWLVGWJFT-XKCURVIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oridonin (CAS 28957-04-2): Baseline Procurement Profile for ent-Kaurane Diterpenoid Research


Oridonin (CAS 28957-04-2) is a natural ent-kaurane tetracyclic diterpenoid, primarily isolated from the traditional Chinese medicinal herb *Rabdosia rubescens* [1]. It serves as a foundational chemical probe for investigating apoptosis induction, cell cycle regulation, and AKT/mTOR signaling pathway inhibition . As the most widely studied compound within the *Isodon* diterpenoid class, oridonin represents the reference standard against which synthetic derivatives and structurally related analogs (such as ponicidin, lasiokaurin, and enmein) are quantitatively benchmarked in cancer pharmacology and inflammasome research.

Why Oridonin (28957-04-2) Cannot Be Casually Substituted with Other Rabdosia Diterpenoids


Substituting oridonin with other *Rabdosia rubescens* diterpenoids such as ponicidin or rabdosin B introduces significant experimental variability and procurement risk. Despite sharing an ent-kaurane scaffold, these analogs exhibit dramatically divergent cytotoxic potency profiles across cancer cell lines [1], differential selectivity between malignant and normal human cells [2], and distinct solubility limitations that directly impact *in vitro* assay reproducibility and *in vivo* formulation strategies. The quantitative evidence detailed below demonstrates that molecular target engagement and therapeutic windows are not class-conserved; they are exquisitely sensitive to the precise oxidation state and stereochemistry of the diterpenoid core. Relying on a generic class designation without verifying the specific CAS identity (28957-04-2) can lead to failed dose-response studies or misinterpretation of mechanism-of-action data.

Quantitative Differentiation Evidence: Why Oridonin (28957-04-2) Outperforms In-Class Analogs


Superior Cytotoxic Potency of Oridonin Versus Ponicidin Across Human Tumor Cell Lines

In a direct head-to-head comparison of the two primary diterpenoids isolated from *Rabdosia rubescens*, oridonin exhibited substantially greater cytotoxic potency than ponicidin against a panel of four human and murine tumor cell lines [1]. While quantitative IC50 values were not provided for ponicidin in this specific study, the authors explicitly state that 'Oridonin has much more potent cytotoxic effects...than does ponicidin.' Additionally, ponicidin exhibited marked cytotoxicity against normal human peripheral blood mononuclear cells (PBMC), whereas oridonin demonstrated weaker cytotoxicity against PBMC, indicating a superior selectivity profile.

Oncology Natural Product Cytotoxicity Apoptosis

Validation of in vivo Antitumor Efficacy: Oridonin Achieves 58.12% Tumor Growth Inhibition in Prostate Cancer Xenografts

Oridonin demonstrates significant *in vivo* antitumor activity in an androgen-independent prostate cancer (AIPC) xenograft model [1]. Intraperitoneal administration of oridonin resulted in a quantifiable tumor growth inhibition rate of 58.12% (P < 0.05) in DU145 tumor-bearing nude mice. This represents a robust, single-agent *in vivo* effect that confirms the translational relevance of its *in vitro* cytotoxicity.

In Vivo Pharmacology Xenograft Model Prostate Cancer

Practical Handling Advantage: Oridonin's High DMSO Solubility Enables Concentrated Stock Solutions for in vitro Assays

Oridonin exhibits high solubility in DMSO, a critical parameter for preparing concentrated stock solutions for *in vitro* cell-based assays . Vendor specifications report solubility ranging from ≥13.6 mg/mL up to 150 mg/mL (411.60 mM) in DMSO, with multiple sources confirming solubility of at least 50-72 mg/mL . This high solubility in a standard vehicle contrasts with its inherent water insolubility and facilitates precise, reproducible dosing without the need for specialized co-solvents that could introduce cytotoxicity artifacts.

Solubility Assay Development DMSO Stock

Quantitative Structure-Activity Relationship (SAR) Baseline: Oridonin's IC50 of 6.84 μM in HCT116 Colon Cancer Cells

In a study focused on developing novel oridonin analogs, the parent compound oridonin itself exhibited a well-defined IC50 of 6.84 μM against HCT116 human colon cancer cells [1]. This value serves as a critical, quantitative benchmark for evaluating the success of medicinal chemistry efforts. Within the same study, a novel 14-substituted derivative (compound C7) achieved an IC50 of 0.16 μM, representing a 43-fold improvement in potency over the parent scaffold [1].

SAR Colon Cancer Medicinal Chemistry

In Vivo Efficacy in Gastric Cancer: Dose- and Time-Dependent Tumor Inhibition Correlates with Angiogenesis Marker Suppression

Oridonin demonstrates significant in vivo antitumor efficacy in a gastric cancer xenograft model [1]. Treatment with oridonin led to notably reduced BGC823 xenograft tumor growth in a dose-dependent manner. This growth inhibition was mechanistically linked to dramatically lower levels of key angiogenesis and proliferation markers, including VEGF, integrin β3, and PCNA, which positively correlated with CD31 levels [1].

Angiogenesis Gastric Cancer In Vivo Efficacy

Oridonin as a Selective Inhibitor of p-AKT High Breast Cancer Cell Clonal Growth

Oridonin exhibits a unique selectivity profile in breast cancer, specifically targeting the clonal growth of p-AKT high cell lines [1]. In vitro treatment with 1 μM oridonin for three weeks selectively inhibited the clonal growth of breast cancer cell lines with high p-AKT expression (MDAMB468, SKBR3, and HCC1569) but did not affect p-AKT low cell lines (MDAMB231 and MCF-10A) [1].

Breast Cancer AKT Pathway Selectivity

Optimal Research and Industrial Application Scenarios for Oridonin (28957-04-2)


As a Reference Standard in ent-Kaurane Diterpenoid SAR and Lead Optimization Programs

Oridonin is the definitive baseline control for any medicinal chemistry campaign aiming to improve the potency, selectivity, or solubility of the ent-kaurane scaffold. Its well-characterized IC50 of 6.84 μM in HCT116 colon cancer cells provides a quantitative benchmark against which all novel synthetic derivatives must be compared [1]. Using oridonin as the internal standard ensures that reported fold-improvements in potency (e.g., the 43-fold increase seen with derivative C7) are rigorously validated and reproducible across laboratories. Procurement of high-purity oridonin (CAS 28957-04-2) is non-negotiable for credible SAR publications.

For Oncology Studies Requiring a Validated in vivo Tool Compound with Demonstrated Tumor Growth Inhibition

Researchers requiring a natural product with confirmed *in vivo* antitumor efficacy should select oridonin. It has demonstrated significant, dose-dependent tumor growth inhibition in multiple xenograft models, including a 58.12% reduction in prostate cancer (DU145) and notable suppression in gastric cancer (BGC823) [1][2]. This established *in vivo* track record reduces the risk of failure in animal studies compared to less-characterized diterpenoid analogs. Formulation for *in vivo* administration is supported by published solubility data in co-solvent systems (e.g., 5% DMSO + 20% PEG 300 + ddH2O).

In AKT Pathway-Focused Breast Cancer Research

Oridonin is the compound of choice for investigating therapeutic strategies in breast cancers characterized by high p-AKT signaling. Its demonstrated ability to selectively inhibit the clonal growth of p-AKT high cell lines (MDAMB468, SKBR3, HCC1569) at a low micromolar concentration (1 μM), while sparing p-AKT low lines, makes it a precise molecular probe for dissecting AKT-dependent oncogenic mechanisms [1]. This application scenario leverages the compound's unique selectivity fingerprint to generate hypothesis-driven data on tumor cell vulnerability.

As a Pharmacological Tool for Inducing Apoptosis via the Mitochondrial Pathway

Oridonin is a well-established chemical inducer of apoptosis, acting through the intrinsic (mitochondrial) pathway. It has been shown to upregulate the pro-apoptotic protein Bax, promote cytochrome c release, and activate caspase-9 and caspase-3 in human melanoma A375-S2 cells at an IC50 of 15.1 μM [1]. This defined mechanism of action makes it a reliable positive control in assays designed to screen for novel pro-apoptotic agents or to study the regulation of the Bcl-2 family of proteins. Its selectivity over normal PBMCs further enhances its utility in co-culture or immune-oncology experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

1 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oridonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.